molecular formula C18H18BrNO3S B3622758 ethyl 4-({[(4-bromobenzyl)thio]acetyl}amino)benzoate

ethyl 4-({[(4-bromobenzyl)thio]acetyl}amino)benzoate

Cat. No.: B3622758
M. Wt: 408.3 g/mol
InChI Key: HYENGNLOIWKXON-UHFFFAOYSA-N
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Description

This compound is likely an organic compound containing a benzene ring, a thioacetyl group, an amino group, and an ethyl benzoate group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through reactions like alkylation, esterification, and amide bond formation . The bromobenzyl group could potentially be introduced through a halogenation reaction .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined by the arrangement of its functional groups around the benzene ring. The exact structure would need to be determined through techniques like X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the bromine atom on the bromobenzyl group could be substituted in a nucleophilic substitution reaction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Safety and Hazards

The safety and hazards of this compound would depend on its physical and chemical properties. For example, if it’s a volatile compound, it could pose inhalation risks. If it’s a reactive compound, it could pose risks of chemical burns or reactions .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and conducting clinical trials .

Properties

IUPAC Name

ethyl 4-[[2-[(4-bromophenyl)methylsulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO3S/c1-2-23-18(22)14-5-9-16(10-6-14)20-17(21)12-24-11-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYENGNLOIWKXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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